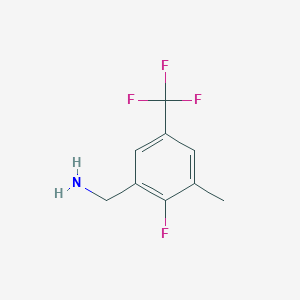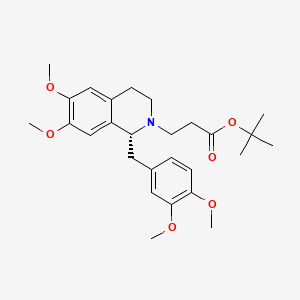
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is an organic compound with a complex structure that includes amino, methoxy, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol typically involves multiple steps. One common method starts with the nitration of a precursor compound, followed by reduction to introduce the amino group. The methoxy groups are usually introduced through methylation reactions. Specific reaction conditions, such as temperature and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. The use of hydrazine hydrate as a reducing agent is common due to its effectiveness and safety compared to other reducing agents . The process is designed to be environmentally friendly and cost-effective, with steps to recycle solvents and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone structure.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Methoxy groups can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, methanol for methylation, and various acids and bases to control pH and reaction conditions .
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways .
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3-Amino-4-sulfanylcoumarins: Compounds with similar amino groups but different core structures and applications.
Uniqueness
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-amino-4-(dimethoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO4/c1-13-9-7(12)5-4-6(8(9)11)10(14-2)15-3/h4-5,10,12H,11H2,1-3H3 |
InChI Key |
BTLIFMVNYCMOBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)


![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)


